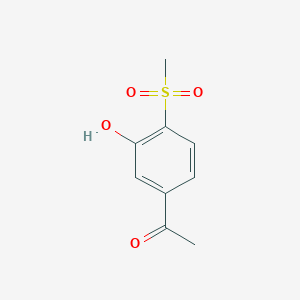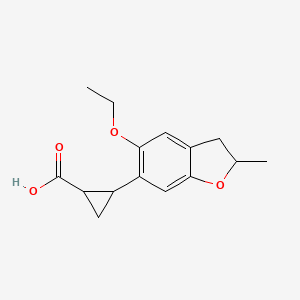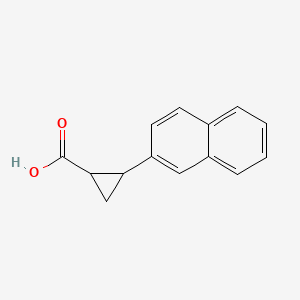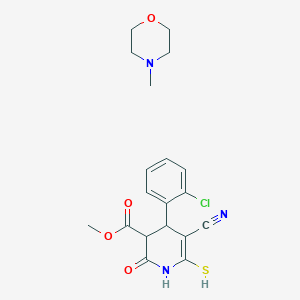![molecular formula C7H10N4O B6144355 5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine CAS No. 1050886-14-0](/img/structure/B6144355.png)
5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine group. It has the molecular formula C₇H₁₀N₄O and a molecular weight of 166.18 g/mol. This compound is characterized by the presence of a hydroxyimino group attached to an ethyl chain, which is further connected to a methylpyrimidin-2-amine structure.
Wissenschaftliche Forschungsanwendungen
5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Vorbereitungsmethoden
The synthesis of 5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine involves several steps. One common method includes the reaction of 4-methylpyrimidin-2-amine with an appropriate oxime precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where the hydroxyimino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Wirkmechanismus
The mechanism of action of 5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, affecting their function. The compound may also interact with nucleic acids, influencing gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the position or nature of substituents.
Ethyl cyanohydroxyiminoacetate: This compound has a similar hydroxyimino group but is used primarily in peptide synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine involves the conversion of 4-methylpyrimidin-2-amine to the target compound through a series of reactions.", "Starting Materials": [ "4-methylpyrimidin-2-amine", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethyl bromide", "Sodium acetate", "Acetic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 4-methylpyrimidin-2-amine to 4-methylpyrimidin-2-ylamine hydrochloride using hydroxylamine hydrochloride and sodium hydroxide.", "Step 2: Alkylation of 4-methylpyrimidin-2-ylamine hydrochloride with ethyl bromide to form 4-ethylpyrimidin-2-ylamine hydrobromide.", "Step 3: Conversion of 4-ethylpyrimidin-2-ylamine hydrobromide to 5-ethyl-4-methylpyrimidin-2-ylamine using sodium acetate and acetic acid.", "Step 4: Diazotization of 5-ethyl-4-methylpyrimidin-2-ylamine with sodium nitrite and hydrochloric acid to form 5-ethyl-4-methylpyrimidin-2-yl diazonium chloride.", "Step 5: Reaction of 5-ethyl-4-methylpyrimidin-2-yl diazonium chloride with hydroxylamine hydrochloride to form 5-ethyl-4-methylpyrimidin-2-yl-N-hydroxyimidoamide.", "Step 6: Alkylation of 5-ethyl-4-methylpyrimidin-2-yl-N-hydroxyimidoamide with ethyl bromide to form 5-ethyl-4-methylpyrimidin-2-yl-N-(1-ethyl)hydroxyimidoamide.", "Step 7: Conversion of 5-ethyl-4-methylpyrimidin-2-yl-N-(1-ethyl)hydroxyimidoamide to 5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine using sodium bicarbonate and water." ] } | |
CAS-Nummer |
1050886-14-0 |
Molekularformel |
C7H10N4O |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
N-[1-(2-amino-4-methylpyrimidin-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H10N4O/c1-4-6(5(2)11-12)3-9-7(8)10-4/h3,12H,1-2H3,(H2,8,9,10) |
InChI-Schlüssel |
BVEHPLGWBSQSDU-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC(=NC=C1/C(=N/O)/C)N |
SMILES |
CC1=NC(=NC=C1C(=NO)C)N |
Kanonische SMILES |
CC1=NC(=NC=C1C(=NO)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6144287.png)
![{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine](/img/structure/B6144288.png)
![tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate](/img/structure/B6144298.png)

![Tert-butyl 4-[(oxolan-2-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B6144308.png)



![2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B6144337.png)


![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine dihydrochloride](/img/structure/B6144372.png)

